3-O-Demethylswertipunicoside

Description

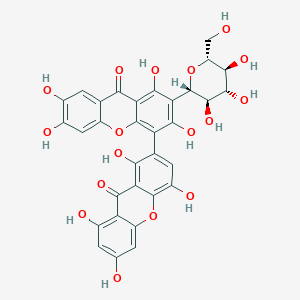

3-O-Demethylswertipunicoside (3-ODS) is a bis-xanthone C-glucoside first isolated from Swertia punicea . Structurally, it is the demethylated derivative of swertipunicoside (77a), featuring two xanthone cores linked via a C-glycosidic bond with glucose . Its molecular formula is C₃₂H₂₄O₁₇, and it has a molecular weight of 680.52 g/mol .

3-ODS exhibits potent neuroprotective properties, particularly in models of Parkinson’s disease (PD). In PC12 cells exposed to neurotoxins like MPP⁺, rotenone, or H₂O₂, 3-ODS significantly enhances cell viability by reducing oxidative stress (via increased SOD activity and decreased MDA/ROS levels) and inhibiting apoptosis (via modulation of Bax/Bcl-2 ratios, caspase-3/9 activation, and PARP-1 cleavage) . It also upregulates tyrosine hydroxylase (TH) and DJ-1 protein levels, critical for dopamine synthesis and oxidative stress resistance .

Properties

Molecular Formula |

C32H24O17 |

|---|---|

Molecular Weight |

680.5 g/mol |

IUPAC Name |

1,3,6,7-tetrahydroxy-4-(1,4,6,8-tetrahydroxy-9-oxoxanthen-2-yl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one |

InChI |

InChI=1S/C32H24O17/c33-6-16-24(41)28(45)29(46)32(49-16)21-25(42)17(31-20(27(21)44)22(39)8-3-10(35)11(36)5-14(8)47-31)9-4-13(38)30-19(23(9)40)26(43)18-12(37)1-7(34)2-15(18)48-30/h1-5,16,24,28-29,32-38,40-42,44-46H,6H2/t16-,24-,28+,29-,32+/m1/s1 |

InChI Key |

SSBJLFDANWAXNG-KPTZWRFBSA-N |

Isomeric SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=C(C(=CC(=C3O2)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C3=C(C(=CC(=C3O2)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C7=CC(=C(C=C7O5)O)O)O)O |

Synonyms |

3-O-demethylswertipunicoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-ODS with Key Xanthone Derivatives

Key Structural Insights :

- C- vs.

- Methylation Status : The absence of a methyl group at position 3 in 3-ODS, compared to swertipunicoside, may enhance its antioxidant capacity by increasing hydroxyl group availability .

- Dimer vs. Trimer : Puniceaside C (trimeric xanthone) exhibits higher molecular complexity but reduced neuroprotective data compared to 3-ODS .

Functional Analogues

Table 2: Bioactivity Comparison of 3-ODS with Other Neuroprotective Glucosides

Functional Insights :

- Oxidative Stress Pathways : 3-ODS uniquely elevates DJ-1, a PD-related neuroprotective protein, while analogues like paeoniflorin primarily target inflammation .

- Apoptosis Regulation : 3-ODS’s dual inhibition of intrinsic (caspase-9) and extrinsic (caspase-3) apoptotic pathways is more comprehensive than jatamanin 11’s focus on α-synuclein .

- In Vivo Validation : 3-ODS is one of the few xanthones validated in both in vitro (PC12 cells) and in vivo (MPTP mice) PD models, unlike swertiabisxanthone I or puniceasides .

Broader Context: Natural Products with Neuroprotective Effects

- Flavonoids (e.g., Apigenin): While apigenin reduces MPP⁺-induced apoptosis, it lacks 3-ODS’s dual xanthone core, which may limit its binding affinity to multiple targets .

- Terpenoids (e.g., Celastrol): Celastrol inhibits α-synuclein aggregation but exhibits higher cytotoxicity (IC₅₀ ~ 1 μM) compared to 3-ODS (IC₅₀ > 50 μM) .

- Alkaloids (e.g., Galantamine) : Used in Alzheimer’s therapy, galantamine targets acetylcholinesterase, whereas 3-ODS’s mechanism is more relevant to PD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.